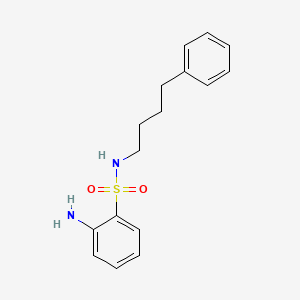
2-amino-N-(4-phenylbutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-N-(4-phenylbutyl)benzenesulfonamide” is an organic compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “2-amino-N-(4-phenylbutyl)benzenesulfonamide” consists of a benzenesulfonamide moiety with an amine group attached to the benzene ring . The exact structure is not provided in the available resources.Applications De Recherche Scientifique
Inhibition of Enzymes and Pathways
Kynurenine 3-Hydroxylase Inhibition : Compounds similar to 2-amino-N-(4-phenylbutyl)benzenesulfonamide have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This pathway is implicated in several neurological disorders (Röver et al., 1997).
Membrane-Bound Phospholipase A2 Inhibition : Substituted benzenesulfonamides have shown potential as potent inhibitors of membrane-bound phospholipase A2. This enzyme plays a role in various inflammatory processes (Oinuma et al., 1991).
Synthetic Applications
Synthesis of Amino-(N-Alkyl)Benzenesulfonamides : Research has shown efficient strategies for synthesizing amino-(N-alkyl)benzenesulfonamides, highlighting the flexibility in functionalizing the benzenesulfonamide scaffold (Lu et al., 2015).
Development of Carbonic Anhydrase Inhibitors : Benzenesulfonamides with triazole moieties have been synthesized and identified as effective inhibitors of carbonic anhydrase, an enzyme crucial in many physiological processes (Nocentini et al., 2016).
Anticancer and Antimetastatic Potential
Carbonic Anhydrase IX Inhibition for Cancer Therapy : Ureido-substituted benzenesulfonamides have shown significant inhibition of carbonic anhydrase IX, a target in cancer therapy. They also exhibited antimetastatic activity in breast cancer models (Pacchiano et al., 2011).
Application in Antimicrobial Agents : Certain 4-amino-benzenesulfonamides have been synthesized and evaluated for antimicrobial activity, demonstrating potential in this domain (Ajeet et al., 2014).
Miscellaneous Applications
Chemical Transformations in Solid-Phase Synthesis : Benzenesulfonamides have been utilized in solid-phase synthesis for producing a variety of chemical structures, showcasing their versatility in organic synthesis (Fülöpová & Soural, 2015).
Photodynamic Therapy for Cancer : Novel benzenesulfonamide derivatives have been synthesized and identified for their potential in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Cyclooxygenase Inhibitors in Pain Management : Some benzenesulfonamide derivatives have been identified as selective inhibitors of cyclooxygenase-2, an enzyme important in inflammation and pain management (Hashimoto et al., 2002).
Propriétés
IUPAC Name |
2-amino-N-(4-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-15-11-4-5-12-16(15)21(19,20)18-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12,18H,6-7,10,13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVSHXCEBDBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327908 |
Source


|
| Record name | 2-amino-N-(4-phenylbutyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-amino-N-(4-phenylbutyl)benzenesulfonamide | |
CAS RN |
866151-84-0 |
Source


|
| Record name | 2-amino-N-(4-phenylbutyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

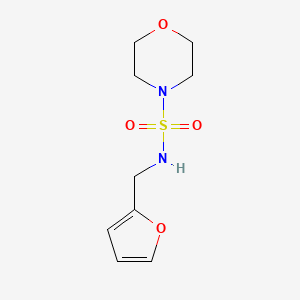
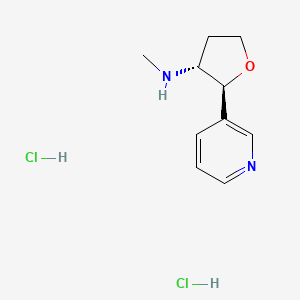
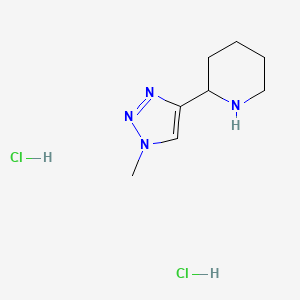

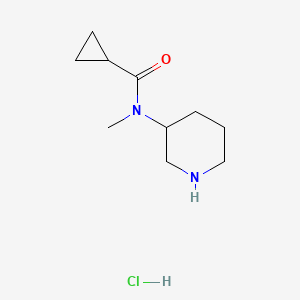


![1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2449856.png)




![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)
